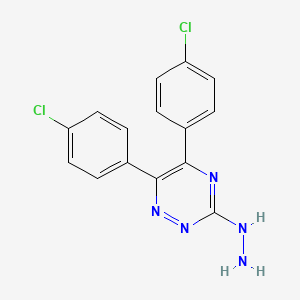![molecular formula C12H8Br2N2 B12561826 9H-Pyrido[3,4-b]indole, 3,6-dibromo-1-methyl- CAS No. 144434-74-2](/img/structure/B12561826.png)
9H-Pyrido[3,4-b]indole, 3,6-dibromo-1-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Pyrido[3,4-b]indole, 3,6-dibromo-1-methyl-: is a chemical compound belonging to the class of beta-carbolines. Beta-carbolines are a group of alkaloids that are structurally related to indole and are known for their diverse biological activities. The compound’s structure consists of a pyridoindole core with bromine atoms at the 3 and 6 positions and a methyl group at the 1 position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Pyrido[3,4-b]indole, 3,6-dibromo-1-methyl- typically involves the bromination of 1-methyl-9H-pyrido[3,4-b]indole. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromine atoms, potentially leading to debromination.
Substitution: The bromine atoms in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles can replace the bromine atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of debrominated derivatives.
Substitution: Formation of substituted derivatives where bromine atoms are replaced by nucleophiles.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex beta-carboline derivatives. Its brominated positions make it a versatile intermediate for further functionalization.
Biology: In biological research, 9H-Pyrido[3,4-b]indole, 3,6-dibromo-1-methyl- is studied for its potential pharmacological activities. Beta-carbolines are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. Its derivatives are investigated for their ability to interact with various biological targets, including enzymes and receptors.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural features.
作用机制
The mechanism of action of 9H-Pyrido[3,4-b]indole, 3,6-dibromo-1-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, beta-carbolines are known to interact with monoamine oxidase (MAO) enzymes, inhibiting their activity and affecting neurotransmitter levels in the brain. This interaction can lead to various pharmacological effects, including antidepressant and anxiolytic activities.
相似化合物的比较
1-Methyl-9H-pyrido[3,4-b]indole: This compound lacks the bromine atoms but shares the same core structure.
6-Methoxy-1-methyl-9H-pyrido[3,4-b]indole: This compound has a methoxy group at the 6 position instead of bromine atoms.
Harmane (1-Methyl-9H-pyrido[3,4-b]indole): A naturally occurring beta-carboline with similar structural features but without bromine atoms.
Uniqueness: The presence of bromine atoms at the 3 and 6 positions in 9H-Pyrido[3,4-b]indole, 3,6-dibromo-1-methyl- imparts unique chemical reactivity and potential biological activities. The bromine atoms can participate in various chemical reactions, making the compound a valuable intermediate in organic synthesis. Additionally, the brominated positions may enhance the compound’s interaction with biological targets, potentially leading to novel pharmacological properties.
属性
CAS 编号 |
144434-74-2 |
|---|---|
分子式 |
C12H8Br2N2 |
分子量 |
340.01 g/mol |
IUPAC 名称 |
3,6-dibromo-1-methyl-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H8Br2N2/c1-6-12-9(5-11(14)15-6)8-4-7(13)2-3-10(8)16-12/h2-5,16H,1H3 |
InChI 键 |
OTJUQRPMEHCTRS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC(=N1)Br)C3=C(N2)C=CC(=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{1-[(3-Methylbut-2-en-1-yl)oxy]prop-2-yn-1-yl}benzene](/img/structure/B12561753.png)

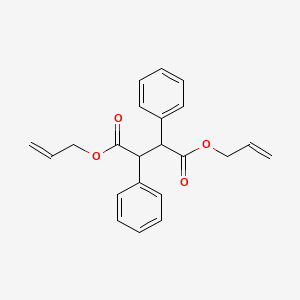
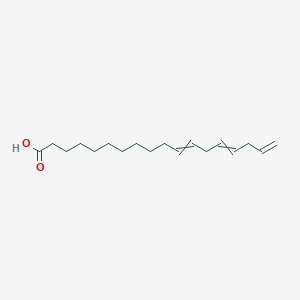
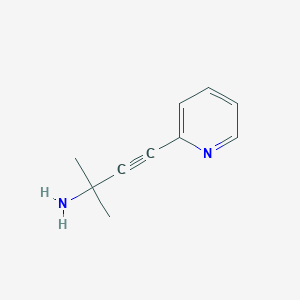

![N-{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]methylidene}hydroxylamine](/img/structure/B12561799.png)
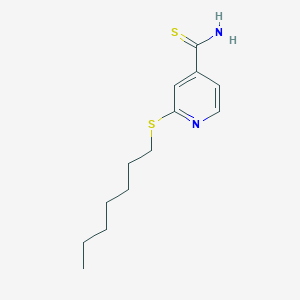

![4-Piperidineacetic acid, 1-[(3R)-3-[[2-fluoro-4-(imino-3-thiazolidinylmethyl)benzoyl]amino]-2,2-dimethyl-1-oxopentyl]-, ethyl ester](/img/structure/B12561818.png)
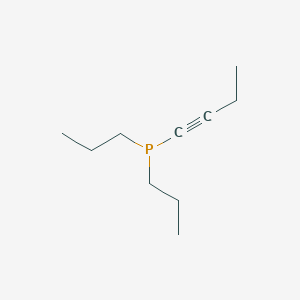
![8-Hydroxy-6-[(E)-(1,3-thiazol-2-yl)diazenyl]quinoline-5-sulfonic acid](/img/structure/B12561842.png)
